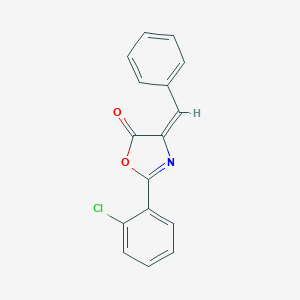
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one, also known as chalcone derivative, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.
Mechanism of Action
The mechanism of action of 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, several studies have suggested that this compound may exert its biological activity by inhibiting the activity of enzymes involved in cell proliferation, angiogenesis, and inflammation. Additionally, 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivatives have been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Biochemical and Physiological Effects:
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one has been found to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivatives have been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens. Moreover, 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivatives have been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. Additionally, this compound has been extensively studied, and its biological activity has been well characterized. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and its efficacy may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one. One potential direction is to investigate the structure-activity relationship of 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivatives to identify compounds with improved biological activity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Moreover, future studies should investigate the potential applications of 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivatives in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, the development of novel drug delivery systems for 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivatives may improve their efficacy and reduce their toxicity.
Synthesis Methods
The synthesis of 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one can be achieved through a variety of methods, including the Claisen-Schmidt condensation reaction, the Knoevenagel reaction, and the Michael addition reaction. Among these methods, the Claisen-Schmidt condensation reaction is the most commonly used method for the synthesis of 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivatives. This reaction involves the condensation of an aromatic aldehyde with an α,β-unsaturated ketone in the presence of a base catalyst to form a 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivative.
Scientific Research Applications
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Several studies have demonstrated that 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one derivatives have been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens.
properties
Product Name |
4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one |
|---|---|
Molecular Formula |
C16H10ClNO2 |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
(4E)-4-benzylidene-2-(2-chlorophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10ClNO2/c17-13-9-5-4-8-12(13)15-18-14(16(19)20-15)10-11-6-2-1-3-7-11/h1-10H/b14-10+ |
InChI Key |
GIHHWZDCEABATP-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3Cl |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273836.png)
![3-[(4-bromobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273838.png)
![4-chloro-N'-[1-methyl-3-(4-morpholinyl)-3-oxopropylidene]benzohydrazide](/img/structure/B273840.png)
![3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-{[4-(2-phenylvinyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B273842.png)
![3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B273843.png)
![3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273844.png)
![2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273847.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273849.png)


![3-benzyl-5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273855.png)
![5-[2-(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B273856.png)
